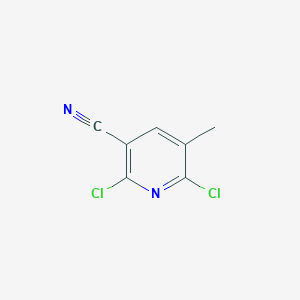
2,6-Dichloro-5-methylnicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dichloro-5-methylnicotinonitrile is an organic compound with the molecular formula C7H4Cl2N2 It is a derivative of nicotinonitrile, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring
准备方法
The synthesis of 2,6-Dichloro-5-methylnicotinonitrile typically involves the chlorination of 5-methylnicotinonitrile. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 5-methylnicotinonitrile is treated with thionyl chloride, resulting in the formation of this compound. Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
科学研究应用
2,6-Dichloro-5-methylnicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
作用机制
The mechanism of action of 2,6-Dichloro-5-methylnicotinonitrile involves its interaction with specific molecular targets. For instance, in herbicidal applications, it may inhibit certain enzymes or disrupt metabolic pathways in plants, leading to their growth inhibition or death. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
相似化合物的比较
2,6-Dichloro-5-methylnicotinonitrile can be compared with other similar compounds, such as:
2,6-Dichloro-4-methylnicotinonitrile: This compound has a similar structure but with the methyl group at the 4-position instead of the 5-position.
2,6-Diazido-4-methylnicotinonitrile: This derivative contains azido groups instead of chlorine atoms and is studied for its potential as a plant growth regulator.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of derivatives that can be synthesized from it.
属性
分子式 |
C7H4Cl2N2 |
|---|---|
分子量 |
187.02 g/mol |
IUPAC 名称 |
2,6-dichloro-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4Cl2N2/c1-4-2-5(3-10)7(9)11-6(4)8/h2H,1H3 |
InChI 键 |
RAKATMLJBCLIFG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=C1Cl)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


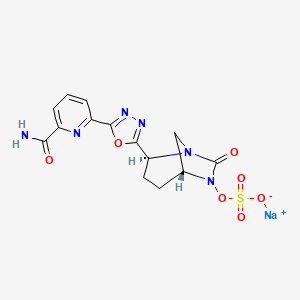
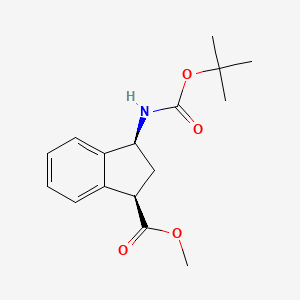
![Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B13909928.png)
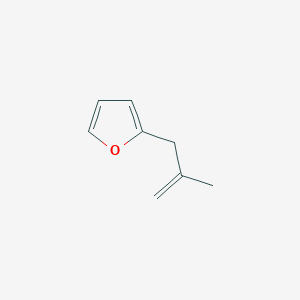
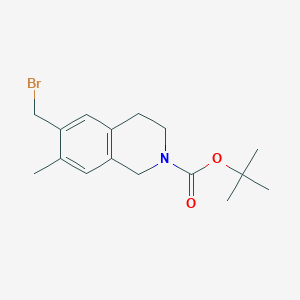
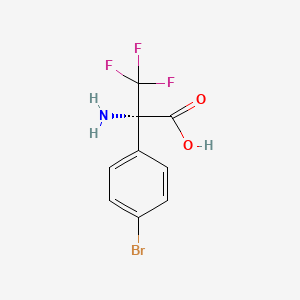
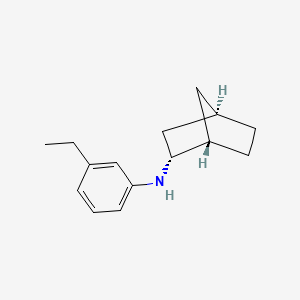
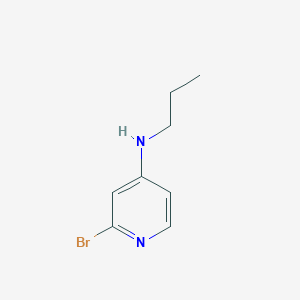
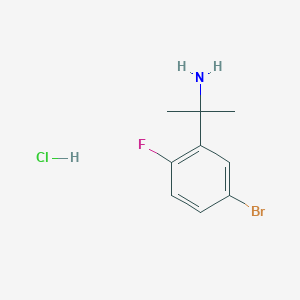

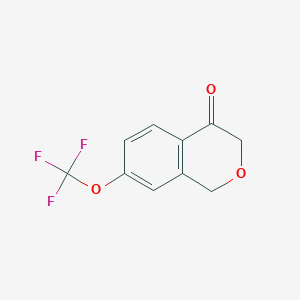
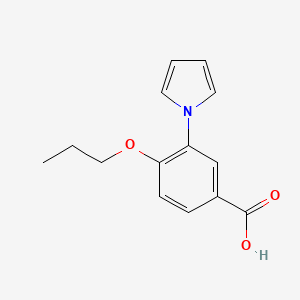
![3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13909990.png)
![N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13909994.png)
